molecular formula C17H20N2O2S B12268786 ({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine

({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine

Cat. No.: B12268786
M. Wt: 316.4 g/mol
InChI Key: GJHPGFQNHAKESI-UHFFFAOYSA-N
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Description

The compound “({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine” is a complex organic molecule featuring a cyclopenta[d][1,3]thiazole ring and a dihydro-1,4-benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine” typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta[d][1,3]thiazole ring through a cyclization reaction involving appropriate precursors. The dihydro-1,4-benzodioxin ring is then introduced via a separate synthetic route. The final step involves the coupling of these two moieties through a methylamine linkage under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

“({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

“({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine” has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with similar structural features.

    p-Hydroxyphenylethanol: Another aromatic compound with hydroxyl groups.

    4-Hydroxybenzaldehyde: A benzaldehyde derivative with hydroxyl groups.

Uniqueness

“({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine” is unique due to its combination of the cyclopenta[d][1,3]thiazole and dihydro-1,4-benzodioxin rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)-N-methylmethanamine

InChI

InChI=1S/C17H20N2O2S/c1-19(11-17-18-13-3-2-4-16(13)22-17)10-12-5-6-14-15(9-12)21-8-7-20-14/h5-6,9H,2-4,7-8,10-11H2,1H3

InChI Key

GJHPGFQNHAKESI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)CC3=NC4=C(S3)CCC4

Origin of Product

United States

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